

4-Fluoro-7-azaindole spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 4-Fluoro-7-azaindole

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An In-Depth Technical Guide to the Spectroscopic Profile of **4-Fluoro-7-azaindole**

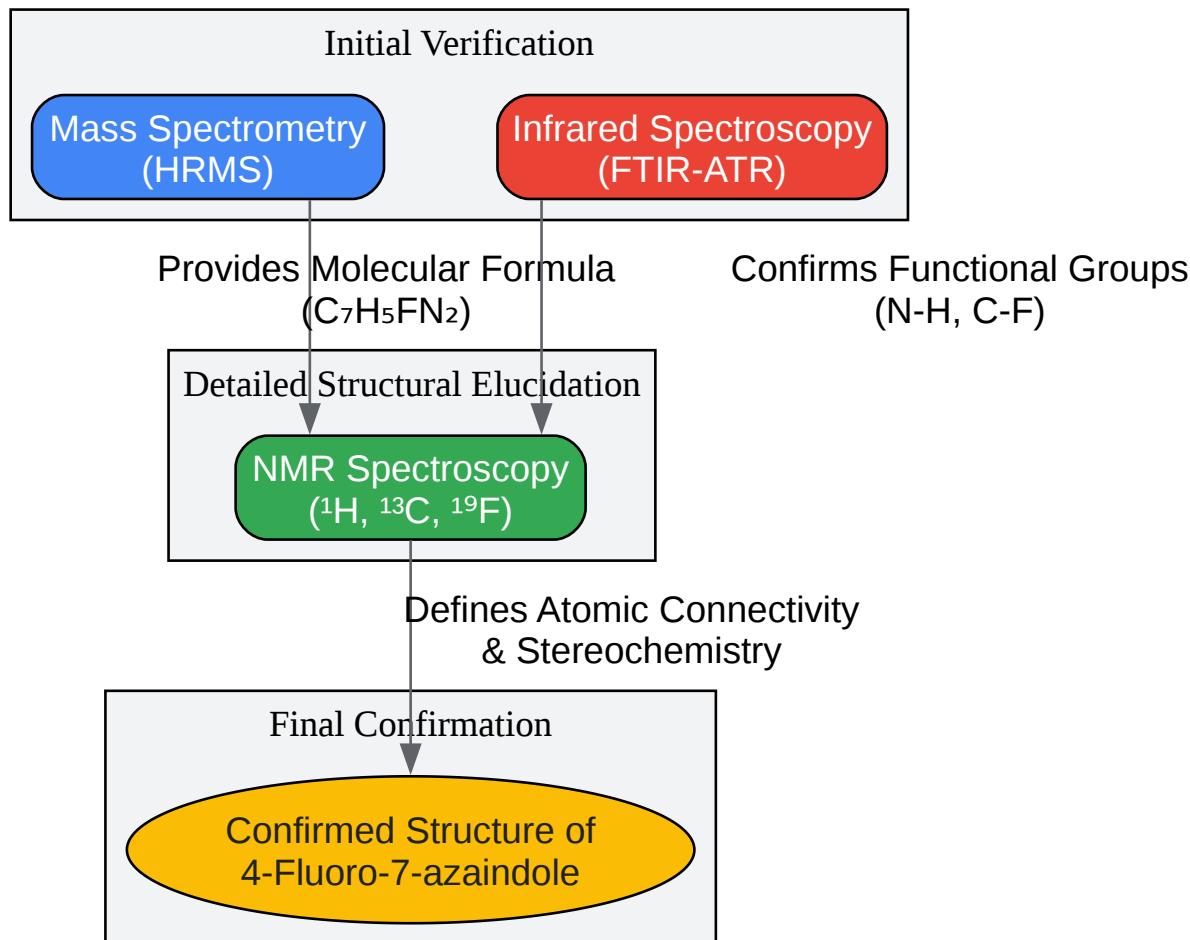
Authored by: A Senior Application Scientist Abstract

4-Fluoro-7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a heterocyclic scaffold of profound interest in medicinal chemistry and drug development.[1][2] As a bioisostere of indole, the 7-azaindole core often confers enhanced physicochemical properties such as improved solubility and bioavailability.[2][3] The strategic incorporation of a fluorine atom can further modulate metabolic stability, binding affinity, and lipophilicity, making this a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[4][5] Unambiguous structural confirmation and purity assessment are paramount in the drug discovery pipeline. This technical guide provides a comprehensive analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—for **4-Fluoro-7-azaindole**, grounded in field-proven insights and experimental protocols.

Molecular Structure and Verification Workflow

The initial step in the characterization of a newly synthesized compound like **4-Fluoro-7-azaindole** is to confirm its molecular formula and key functional groups, followed by a detailed mapping of its atomic connectivity. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, Infrared (IR) spectroscopy confirms the presence of characteristic

functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive atom-by-atom structural elucidation.



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Caption: Workflow for Spectroscopic Structure Elucidation.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique for confirming the molecular weight of a target compound. For **4-Fluoro-7-azaindole**, employing a soft ionization technique like Electrospray Ionization (ESI) in positive mode is the logical choice. This method typically protonates the basic nitrogen of the pyridine ring, yielding a prominent pseudomolecular ion ($[M+H]^+$) with minimal fragmentation, which is ideal for confirming the mass of the intact molecule. High-resolution analysis (HRMS) is critical for establishing

trustworthiness, as it provides a highly accurate mass measurement that can definitively confirm the elemental composition against other potential isobaric formulas.

Data Presentation: High-Resolution Mass Spectrometry (HRMS)

Parameter	Value	Rationale
Molecular Formula	$C_7H_5FN_2$	Based on synthesis precursors. [6] [7]
Molecular Weight	136.13 g/mol	Calculated from the molecular formula. [7]
Calculated Exact Mass ($[M+H]^+$)	137.0564	For $C_7H_6FN_2^+$. This is the value to be matched experimentally.
Ionization Mode	ESI (+)	Protonates the molecule efficiently for detection.

Experimental Protocol: LC-HRMS Analysis

- Sample Preparation: Prepare a stock solution of **4-Fluoro-7-azaindole** in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 μ g/mL using the initial mobile phase composition.
- Chromatographic Separation (UPLC/HPLC):
 - System: A standard UPLC or HPLC system.[\[5\]](#)
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m).[\[5\]](#)
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A rapid gradient (e.g., 5% to 95% B over 5 minutes) is sufficient to elute the compound as a sharp peak.

- Flow Rate: 0.4-0.6 mL/min.
- Column Temperature: 40 °C.
- Mass Spectrometer Conditions:
 - System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[8]
 - Ionization Mode: ESI Positive.
 - Capillary Voltage: 3.0 - 3.5 kV.
 - Source Temperature: 120-150 °C.
 - Desolvation Temperature: 350-500 °C.[5]
 - Mass Range: Scan from m/z 50 to 500.
- Data Analysis: Extract the chromatogram for the calculated exact mass of the $[M+H]^+$ ion (137.0564). The mass spectrum of the corresponding peak should show this m/z value with a mass error of less than 5 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For **4-Fluoro-7-azaindole**, the key diagnostic absorptions are the N-H stretch from the pyrrole ring, C-H stretches from the aromatic rings, C=C and C=N stretching vibrations within the bicyclic system, and the C-F stretch. The N-H stretch is often broad due to hydrogen bonding, a characteristic feature for azaindoles which can form dimers.[9]

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Rationale & Expected Appearance
3150-3000	Aromatic C-H Stretch	Multiple sharp, medium-intensity bands.
~3100	N-H Stretch	Medium to strong, potentially broad band due to H-bonding. [9]
1600-1450	Aromatic C=C & C=N Stretch	Multiple sharp bands of varying intensity, characteristic of the heterocyclic ring system.
1250-1150	C-N Stretch	Medium intensity band.
1100-1000	C-F Stretch	Strong, characteristic absorption band.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty, clean crystal. This is crucial for removing interfering signals from the atmosphere (e.g., CO₂, H₂O).
- Sample Application: Place a small amount (1-2 mg) of the solid **4-Fluoro-7-azaindole** powder directly onto the center of the diamond crystal.
- Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance

spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination. A combination of ^1H , ^{13}C , and ^{19}F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine substituent. The choice of a deuterated solvent is critical; Chloroform-d (CDCl_3) is a common choice for its good solubilizing power and relatively clean spectral windows.[4][10]



Figure 1. Structure of **4-Fluoro-7-azaindole** with atom numbering for NMR assignment.

^1H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number of different proton environments and their connectivity through spin-spin coupling.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant(s) (J) Hz
H1 (N-H)	~10.52	br s	-
H5	~8.27	dd	$J(H5-H6) \approx 5.0, J(H5-F) \approx 2.5$
H2	~7.31	t	$J(H2-H3) = J(H2-H1) \approx 2.5$
H6	~6.81	dd	$J(H6-H5) \approx 5.0, J(H6-F) \approx 9.0$
H3	~6.59	dd	$J(H3-F) \approx 4.5, J(H3-H2) \approx 2.5$

Note: Data is interpreted from experimental values reported in $CDCl_3$ at 400 MHz.^[10] Assignments are based on standard azaindole chemical shifts and expected fluorine coupling patterns.

Trustworthiness: The broad singlet for the N-H proton (H1) is characteristic. The pyridine protons (H5, H6) appear furthest downfield due to the electron-withdrawing nature of the pyridine nitrogen. The key to the assignment is the coupling to fluorine: H6 shows a larger through-space or four-bond coupling (4JHF) than H5 (3JHF), and H3 shows a three-bond coupling (3JHF).

^{13}C NMR Spectroscopic Data

The carbon spectrum reveals the number of unique carbon environments and provides insight into hybridization and electronic effects. Direct experimental data is not widely published, so the

following are predicted values based on known substituent effects on the azaindole scaffold. The most critical feature is the large one-bond C-F coupling (^1JCF).

Carbon Assignment	Predicted Chemical Shift (δ) ppm	Expected C-F Coupling (J) Hz
C4	~158	$^1\text{JCF} \approx 240\text{-}260$
C7a	~148	-
C5	~145	$^3\text{JCF} \approx 10\text{-}15$
C3a	~128	-
C2	~125	-
C6	~110	$^2\text{JCF} \approx 20\text{-}25$
C3	~100	$^2\text{JCF} \approx 5\text{-}10$

^{19}F NMR Spectroscopic Data

^{19}F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for fluorinated compounds.[\[11\]](#) The chemical shift is highly sensitive to the electronic environment.

Nucleus	Predicted Chemical Shift (δ) ppm	Rationale & Expected Multiplicity
F4	-120 to -125	Referenced to CFCl_3 . Data from analogous compounds like 4-fluoroindole (δ -122.8 ppm) suggests this range. [3] The signal should appear as a doublet of doublets of doublets (ddd) due to coupling with H6, H3, and H5.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-Fluoro-7-azaindole**.[\[4\]](#)[\[12\]](#)
 - Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.[\[12\]](#)
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (e.g., 400 MHz Spectrometer):
 - Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
 - Tune and match the probe for the ^1H , ^{13}C , and ^{19}F nuclei.
 - Shim the magnetic field to achieve optimal resolution.
- Data Acquisition:
 - ^1H NMR: Acquire a standard one-pulse ^1H spectrum. A spectral width of 12-16 ppm is usually sufficient.[\[12\]](#)
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A wider spectral width (e.g., 220-240 ppm) is required.
 - ^{19}F NMR: Acquire a proton-decoupled ^{19}F spectrum. Reference the spectrum relative to an external standard like CFCl_3 .[\[13\]](#)
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
 - Calibrate the chemical shift axis. For ^1H and ^{13}C spectra in CDCl_3 , reference to the residual solvent peak (δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).
 - Integrate the ^1H signals and analyze the multiplicities and coupling constants.

Conclusion

The collective application of Mass Spectrometry, IR Spectroscopy, and multinuclear NMR Spectroscopy provides a self-validating system for the comprehensive characterization of **4-Fluoro-7-azaindole**. HRMS confirms the elemental composition, IR identifies key functional groups, and NMR provides the definitive structural proof. The data and protocols presented in this guide serve as an authoritative reference for researchers, enabling confident synthesis, characterization, and application of this important heterocyclic building block in the advancement of chemical and pharmaceutical research.

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